3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide
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Overview
Description
3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms, a pyridine ring, and a methoxybenzenesulfonamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 2-amino-5-chloropyridine.
Reaction with Potassium Thiocyanate: The first step involves refluxing 3,4-dichlorobenzoyl chloride with potassium thiocyanate in acetonitrile (CH3CN) solvent to form an intermediate product.
Formation of the Final Compound: The intermediate product is then reacted with 2-amino-5-chloropyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Complex Formation: It can form complexes with metal ions such as copper (II), cobalt (II), nickel (II), and zinc (II).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Complex Formation: Metal salts like copper chloride, cobalt chloride, nickel chloride, and zinc chloride in solvents like dimethylformamide (DMF) or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while complex formation results in metal-ligand complexes .
Scientific Research Applications
3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique electrochemical properties. These complexes can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-(5-chloropyridin-2-yl)carbamothioylbenzamide: Similar structure but with a carbamothioyl group instead of a methoxybenzenesulfonamide group.
3,4-dichloro-N-(5-chloropyridin-2-yl)benzamide: Lacks the methoxy and sulfonamide groups, making it less complex.
Uniqueness
3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide is unique due to its combination of chlorine atoms, pyridine ring, and methoxybenzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O3S/c1-20-12-9(4-3-8(14)11(12)15)21(18,19)17-10-5-2-7(13)6-16-10/h2-6H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMZMOLXYHLHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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